![molecular formula C14H13NO B14265452 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline CAS No. 136189-57-6](/img/structure/B14265452.png)
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline is a heterocyclic compound that features a fused pyranoquinoline structure. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both pyrano and quinoline moieties in its structure contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinolin-2-ones with propargylic alcohols in the presence of an acid catalyst. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .
Another method involves the heating of 2-methyl-3-(3-hydroxybutyl)-4-hydroxyquinoline in polyphosphoric acid, which facilitates the cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal activities. It is being studied for its ability to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production.
Material Science: The unique structural properties of the compound make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2,2-Dimethyl-2H-pyrano[2,3-f]quinoline can be compared with other similar compounds such as:
Pyrano[3,2-c]quinolones: These compounds share a similar pyranoquinoline structure but differ in the position of the fused rings.
Furo[3,2-c]quinolones: These compounds have a furan ring instead of a pyran ring, leading to different chemical and biological properties.
Spiropyrans: These compounds contain a spiro linkage and exhibit photochromic properties, making them useful in sensing applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Properties
CAS No. |
136189-57-6 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2,2-dimethylpyrano[2,3-f]quinoline |
InChI |
InChI=1S/C14H13NO/c1-14(2)8-7-10-5-6-12-11(13(10)16-14)4-3-9-15-12/h3-9H,1-2H3 |
InChI Key |
FRWQKLSPDQWVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C=C2)N=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


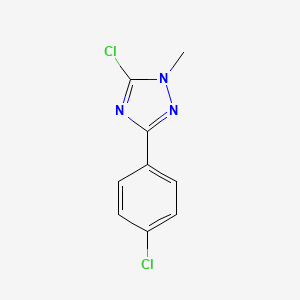
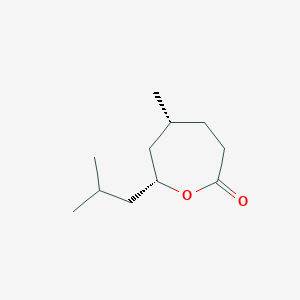
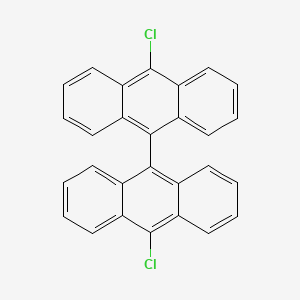
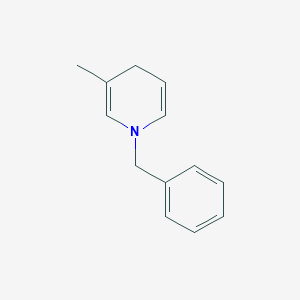
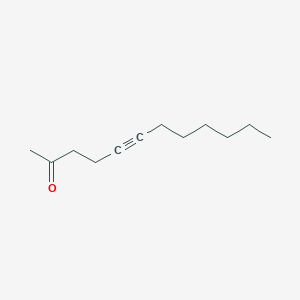
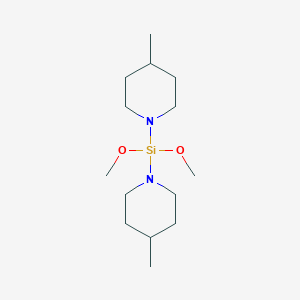
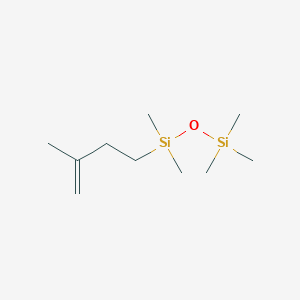
silane](/img/structure/B14265414.png)
![[Disulfanediyldi(2,1-phenylene)]bis(triphenylsilane)](/img/structure/B14265417.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
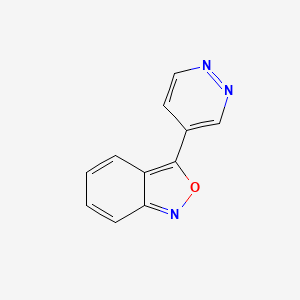
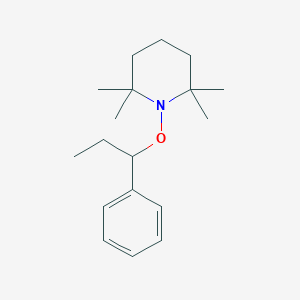
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
